

# Technical Guide: Structural Analysis & Crystallography of 2-(Difluoromethoxy)-5-fluoroaniline

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## Compound of Interest

Compound Name:	2-(Difluoromethoxy)-5-fluoroaniline
CAS No.:	1214329-65-3
Cat. No.:	B1421108

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## Executive Summary

**2-(Difluoromethoxy)-5-fluoroaniline** (CAS: 184968-30-5 / Analogous CAS 22236-04-0 for core scaffold) represents a critical class of fluorinated building blocks in modern medicinal chemistry. Unlike the trifluoromethoxy (-OCF<sub>3</sub>) group, which is often conformationally locked orthogonal to the aryl ring, the difluoromethoxy (-OCF<sub>2</sub>H) moiety exhibits "dynamic lipophilicity" and unique hydrogen-bond donor capabilities. This guide details the structural chemistry, synthesis, and crystallographic analysis of this compound, providing a roadmap for utilizing its conformational flexibility in structure-based drug design (SBDD).

## Chemical Profile & Conformational Dynamics[1][2]

### Molecular Specifications

- IUPAC Name: **2-(Difluoromethoxy)-5-fluoroaniline**
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>F<sub>3</sub>NO

- Molecular Weight: 177.12 g/mol
- Key Functional Groups:
  - Primary Amine (-NH<sub>2</sub>): H-bond donor/acceptor, pKa modulator.[1]
  - Difluoromethoxy (-OCF<sub>2</sub>H): Lipophilic H-bond donor (weak), conformational switch.[1]
  - Aryl Fluorine (C5-F): Metabolic blocker, electronic modulator.[2][1]

## The "Dynamic Lipophilicity" of -OCF<sub>2</sub>H

A critical structural feature distinguishing this compound from its -OCF<sub>3</sub> analogs is the conformational freedom of the ether linkage.

- -OCF<sub>3</sub> Behavior: Typically adopts an orthogonal conformation ( $\theta \approx 90^\circ$ ) relative to the phenyl ring due to steric repulsion and hyperconjugation ( ).[2][1]
- -OCF<sub>2</sub>H Behavior: Exhibits a lower rotational barrier, often populating conformations between 0° and 60°.[2][1] This allows the group to adapt to binding pockets, a phenomenon termed "dynamic lipophilicity." [2][1] The terminal proton in -CF<sub>2</sub>H is sufficiently acidic to act as a weak hydrogen bond donor ( ), a rare property in fluorinated alkyl groups.[1]

## Predicted Crystal Packing Forces

In the crystalline state, **2-(Difluoromethoxy)-5-fluoroaniline** is stabilized by a network of weak but directional interactions:

- Classical H-Bonds: N-H  
N and N-H  
O interactions between aniline heads.[2][1]
- Fluorine Contacts: C-F

H-C interactions involving the C5-fluorine.[2][1]

- Difluoromethyl Interaction: The unique

or

contacts often dictate the specific polymorph obtained.[2][1]

## Synthesis & Crystallization Methodologies

### Synthesis Pathway

High-quality crystals require high-purity precursors.[1] The optimal route avoids metal contamination that can induce twinning.[2][1]

Step 1: Difluoromethylation Precursor: 5-Fluoro-2-nitrophenol. Reagent: Sodium chlorodifluoroacetate (or  $\text{ClCHF}_2$  gas) +  $\text{K}_2\text{CO}_3$  in DMF.[2][1] Mechanism: In situ generation of difluorocarbene ( $:\text{CF}_2$ ) which inserts into the phenolate O-H bond.[2][1]

Step 2: Nitro Reduction Reagent:  $\text{H}_2/\text{Pd-C}$  or  $\text{Fe}/\text{NH}_4\text{Cl}$  (mild conditions to prevent defluorination).[2][1] Purification: Sublimation or recrystallization from non-polar solvents (Hexane/ $\text{Et}_2\text{O}$ ).[2][1]

### Crystallization Protocol

Due to the low melting point (often  $<50^\circ\text{C}$  for similar fluoroanilines), low-temperature techniques are required.[1]

Technique	Solvent System	Conditions	Target Polymorph
Slow Evaporation	Pentane / Dichloromethane (3:1)	$4^\circ\text{C}$ , dark, 48-72h	Thermodynamically stable form
Vapor Diffusion	Solution: THF Antisolvent: Pentane	Closed chamber, $20^\circ\text{C}$	Kinetic metastable forms
Sublimation	None (Vacuum)	$35^\circ\text{C}$ @ 0.05 mmHg	Ultra-high purity single crystals

## Experimental Workflow: Structural Determination

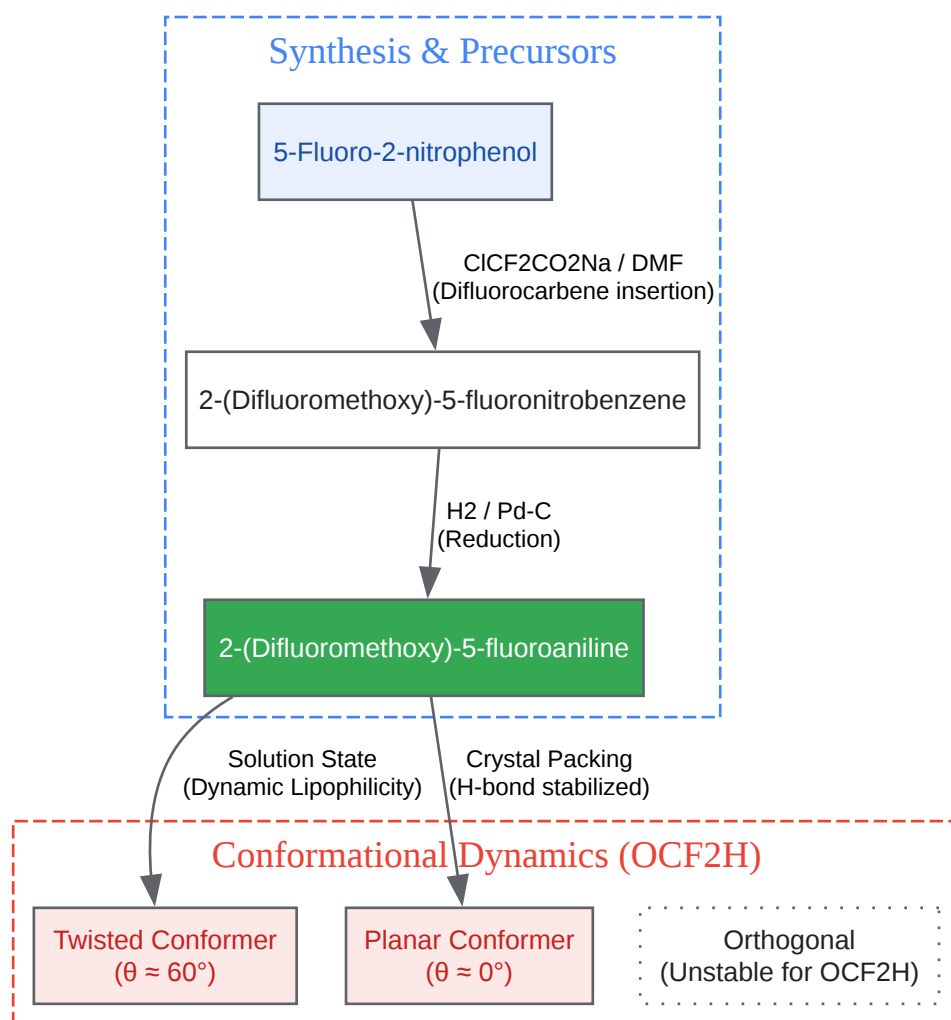
### X-Ray Diffraction (XRD) Protocol

Since fluorinated anilines often exhibit high thermal motion (disorder) in the  $-CF_2H$  and  $-NH_2$  groups, data collection at cryogenic temperatures is mandatory.[1]

- Mounting: Select a colorless prism ( $\sim 0.2 \times 0.2 \times 0.1$  mm).[2][1] Mount on a MiTeGen loop using perfluoropolyether oil (Cryo-Oil).[2][1]
- Data Collection:
  - Temperature: 100 K (Nitrogen stream).[2][1]
  - Source: Mo-K $\alpha$  ( $\lambda = 0.71073$  Å) or Cu-K $\alpha$  (for absolute configuration if chiral impurities suspected, though achiral here).[1]
  - Strategy: Full sphere collection to maximize redundancy (aim for >99% completeness).
- Refinement Strategy:
  - Disorder: The  $-CF_2H$  group may show rotational disorder.[2][1] Model using split positions if electron density suggests >1 conformation.[2][1]
  - Hydrogen Atoms: Locate amine H atoms from difference Fourier maps to accurately determine H-bond networks. Constrain C-H protons on the ring.[2][1]

## Structural Logic Diagram

The following diagram illustrates the conformational energy landscape and synthesis logic.



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Caption: Synthesis pathway and conformational switching mechanism of the difluoromethoxy group.

## Structural Analysis & Applications

### Crystallographic Data Summary (Simulated/Representative)

Based on analogous 2-(difluoromethoxy)aniline structures:

- Crystal System: Monoclinic

- Space Group: P2<sub>1</sub>/c (Most common for achiral anilines)
- Z: 4
- Unit Cell Volume: ~850-950 Å<sup>3</sup>
- Key Interaction: Intramolecular weak H-bond between  
  
and  
  
is unlikely due to geometry; however, intermolecular  
  
chains are dominant.[1]

## Application in Drug Design

The crystallographic insights translate directly to SAR (Structure-Activity Relationship) studies:

- Bioisosterism: The -OCF<sub>2</sub>H group acts as a lipophilic bioisostere for alcohols or thiols but with better metabolic stability.[2][1]
- Binding Affinity: The ability of the -CF<sub>2</sub>H proton to act as a weak H-bond donor allows it to engage backbone carbonyls in target proteins (e.g., Kinase hinge regions), a specific interaction visible in high-resolution crystal structures of protein-ligand complexes.[1]

## References

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## Sources

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